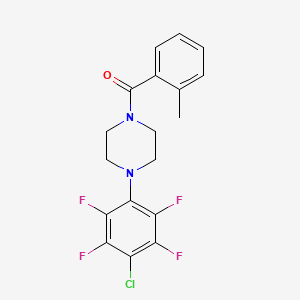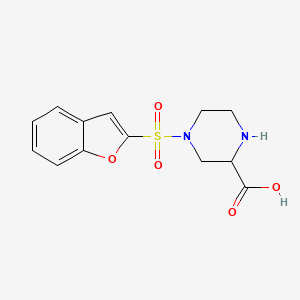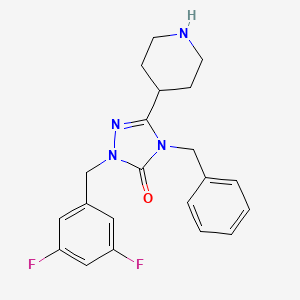![molecular formula C20H16O3 B5314476 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcone has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
科学的研究の応用
Chalcone has been extensively studied for its diverse biological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to induce apoptosis, which is a programmed cell death, in cancer cells.
作用機序
Chalcone exhibits its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been found to scavenge free radicals, which are harmful molecules that can cause oxidative damage to cells and tissues. Chalcone has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Chalcone has been reported to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Chalcone has also been shown to decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can cause oxidative damage to cells and tissues. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments. It is readily available and easy to synthesize. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one exhibits diverse biological activities, making it a versatile compound for studying various cellular and molecular processes. However, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
Chalcone has several potential future directions for research. It can be used as a lead compound for developing novel drugs for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be modified chemically to enhance its bioavailability and efficacy. Additionally, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used in combination with other compounds to enhance its therapeutic effects. Furthermore, 3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one can be used as a tool compound for studying various cellular and molecular processes, including apoptosis, oxidative stress, and inflammation.
合成法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a β-diketone in the presence of a base catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The product is obtained in the form of yellow crystals with a melting point of 63-65°C.
特性
IUPAC Name |
(E)-3-[5-(2-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-19-10-6-5-9-17(19)20-14-12-16(23-20)11-13-18(21)15-7-3-2-4-8-15/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCQCVAJMULKL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)